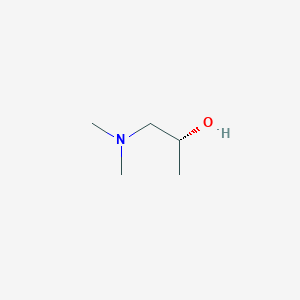

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Descripción general

Descripción

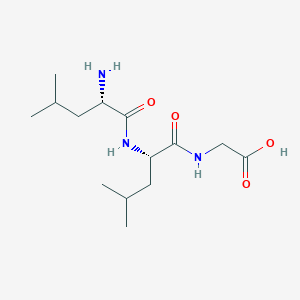

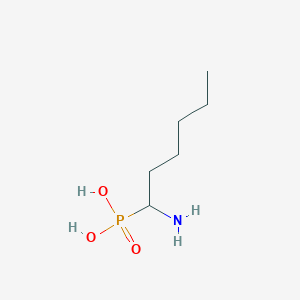

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, commonly known as DOx, is a psychoactive substance that belongs to the family of phenethylamines. DOx is a potent agonist of the serotonin receptor, which is responsible for regulating mood, cognition, and behavior. The chemical structure of DOx is similar to other hallucinogens, such as LSD and psilocybin, but it has a longer duration of action and a more intense effect on the central nervous system.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, due to its unique structural features, has been explored in various scientific research areas, particularly focusing on chemical synthesis and material science. It's worth noting that while the direct references to this specific compound in research are limited, compounds with similar functional groups or structural motifs have been extensively studied, providing insights into potential applications.

Energetic Materials Synthesis Research on nitrogen-rich compounds for energetic materials has highlighted the synthesis of derivatives with significant potential in this field. For example, the synthesis of functionalized tetrazenes demonstrates the exploration of nitrogen-rich frameworks for applications in energetic materials, highlighting the ongoing interest in developing compounds with enhanced performance in this area (Heppekausen, Klapötke, & Sproll, 2009).

Advanced Polymer Materials The development of polyamide and poly(amide-imide)s incorporating specific functional groups, such as 1,3,4-oxadiazole rings, showcases the compound's relevance in creating novel polymer materials. These polymers exhibit desirable properties like good solubility, film-forming ability, and high thermal stability, making them suitable for various technological applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Antimicrobial Activity The synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives, including compounds structurally related to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, have been conducted to discover new bioactive molecules. These efforts aim at addressing the need for effective antimicrobial agents against a range of pathogens, indicating the potential of such compounds in medicinal chemistry (Desai et al., 2012).

Organocatalysis The compound's structural motif is relevant in the context of organocatalysis, as demonstrated by research into N-heterocyclic carbene (NHC)-organocatalyzed polymerizations. This area explores the synthesis of telechelic and block copolymers, highlighting the utility of related structures in initiating polymerization reactions and the synthesis of advanced materials (Bakkali-Hassani et al., 2018).

Propiedades

IUPAC Name |

1-(2,5-dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(4-8-3)9-6(2)10-5/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRLPXDQADCHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428719 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine | |

CAS RN |

859850-63-8 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

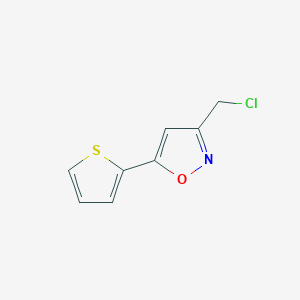

![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)